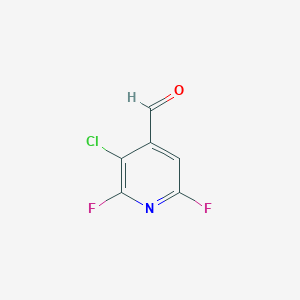

3-Chloro-2,6-difluoropyridine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 3-Chloro-2,6-difluoropyridine-4-carbaldehyde, often involves the nucleophilic substitution of chlorine in chloro-fluoropyridines . For example, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) .Aplicaciones Científicas De Investigación

Organic Synthesis and Heterocyclic Chemistry

3-Chloro-2,6-difluoropyridine-4-carbaldehyde is a crucial intermediate in the synthesis of complex heterocyclic compounds. For example, it is used in the preparation of β-lactams, which are significant due to their applications in producing antibiotics. The acid-catalyzed ring closures and transformations of 3-aryloxy-4-oxoazetidine-2-carbaldehydes into various heterocyclic systems highlight the versatility of similar compounds in organic synthesis (Bertha et al., 1998).

Catalysis and Polymerization

In the field of catalysis, this compound-related compounds have been utilized as ligands in atom transfer radical polymerization (ATRP), which is a pivotal method for producing well-defined polymers. This showcases the role of such compounds in facilitating polymer synthesis, where they act to stabilize transition metal catalysts, thus enhancing the polymerization process (Haddleton et al., 1997).

Material Science

In material science, derivatives of this compound are part of the synthesis pathway towards new materials. For instance, its use in the synthesis of trinuclear complexes demonstrates the compound's potential in creating novel materials with unique electronic and magnetic properties, useful for applications in electronics and catalysis (Lobana et al., 2008).

Medicinal Chemistry

While explicitly avoiding drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs derived from this compound are often explored for their biological activity. The synthesis and evaluation of Schiff’s bases of related compounds have shown potential antimicrobial activities, which underscores the significance of these compounds in the search for new therapeutic agents (Bairagi et al., 2009).

Propiedades

IUPAC Name |

3-chloro-2,6-difluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO/c7-5-3(2-11)1-4(8)10-6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDWXIPKAOZNLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)

![(R)-2-[(Benzyloxycarbonyl)amino]propanoic acid 4-nitrophenyl ester](/img/structure/B2723834.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate](/img/structure/B2723835.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2723841.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)

![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2723853.png)